molecular formula C19H20FN3O4 B2472944 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034232-50-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2472944
CAS No.: 2034232-50-1
M. Wt: 373.384
InChI Key: XODDJBUETRCMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (CAS 2034232-50-1) is a synthetic compound of interest in chemical biology and pharmaceutical research . Its structure incorporates a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide or NHS ester) group, a functionality well-known for its reactivity with primary amine groups, such as those found on lysine residues in proteins or other amine-containing molecules . This makes the compound a potential tool for bioconjugation, enabling the creation of stable amide bonds to label biomolecules or construct chemical probes. The presence of the 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide moiety suggests potential for core biological interactions, as fluorophenyl and pyrrole groups are common pharmacophores in medicinal chemistry. While the specific biological profile of this compound is not fully detailed in public sources, structural analogs featuring the 2,5-dioxopyrrolidin-1-yl group have demonstrated significant research value. For instance, similar compounds have been discovered as novel, orally bioavailable modulators of the glutamate transporter EAAT2, showing potent antiseizure activity in vivo and representing a promising mechanism for central nervous system (CNS) disorder research . Other related chemical tools containing this reactive group are used in the development of luciferase inhibitors for bioluminescence-based assays . Researchers may explore this compound for developing targeted bioactive agents or for use in biotechnological applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-15-3-1-13(2-4-15)14-11-16(22-12-14)19(26)21-7-9-27-10-8-23-17(24)5-6-18(23)25/h1-4,11-12,22H,5-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDJBUETRCMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrrole ring : A five-membered aromatic ring contributing to its biological activity.
  • Dioxopyrrolidinone moiety : This structural element is known for its role in various biological interactions.
  • Fluorophenyl group : Enhances the compound's lipophilicity and potential receptor interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₈F N₃O₄
  • Molecular Weight : 323.32 g/mol

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. It may function as an allosteric modulator, influencing the activity of these targets and leading to alterations in cellular processes.

Pharmacological Effects

Research indicates that this compound has potential pharmacological effects, including:

  • Anti-inflammatory activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial properties : Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Study 1: Anti-inflammatory Activity

A study examining derivatives related to pyrrole compounds found that they significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures. The strongest inhibition was observed in derivatives with similar structural motifs to this compound .

Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial activity of pyrrole derivatives against various pathogens using the broth microdilution method. The results indicated that certain derivatives exhibited substantial antibacterial effects, suggesting that this compound may share similar properties .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
Pyrrole Derivative AAnti-inflammatoryCytokine inhibition
Pyrrole Derivative BAntimicrobialBacterial cell wall disruption
This compoundPotentially anti-inflammatory and antimicrobialEnzyme modulation

Comparison with Similar Compounds

Core Structural Differences

The compound is compared here with (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example compound from EP 4,374,877 A2) .

Feature N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (4aR)-1-[(2,3-Difluorophenyl)methyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide
Core Structure Monocyclic pyrrole Bicyclic pyrrolo-pyridazine (fused heterocycle)
Key Substituents 4-(4-Fluorophenyl), dioxopyrrolidinyl-terminated PEG linker 2,3-Difluorophenylmethyl, 5-methyl-2-(trifluoromethyl)furan, hydroxy/oxo groups
Linker Chemistry Ethoxyethyl linker with dioxopyrrolidinyl group No extended linker; substituents directly attached to core
Synthetic Precursors Not explicitly stated in evidence (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, 2,3-difluorobenzaldehyde

Functional Group Analysis

  • Fluorinated Aromatic Groups : The target compound’s 4-fluorophenyl group provides moderate lipophilicity, while the compared compound’s 2,3-difluorophenylmethyl and trifluoromethylfuran substituents introduce stronger electron-withdrawing effects and enhanced metabolic stability .

Pharmacological Implications

  • Target Selectivity: The pyrrolo-pyridazine core in the compared compound likely confers distinct binding interactions (e.g., with enzymes or kinases) due to its fused bicyclic system, contrasting with the monocyclic pyrrole’s simpler topology.
  • Bioavailability : The PEG-like linker in the target compound may improve solubility, while the trifluoromethyl group in the compared compound could enhance blood-brain barrier penetration.

Research Findings and Limitations

  • Data Gaps: No direct activity or toxicity data are provided in the cited patent for either compound.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1 : Formation of the pyrrole-2-carboxamide core through condensation of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with a suitable amine precursor.
  • Step 2 : Functionalization of the ethylene glycol linker using 2,5-dioxopyrrolidine via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Refer to analogous protocols in patent applications for structurally related pyrrolo-pyridazine carboxamides, which highlight the use of coupling agents and solvent systems like DMF or THF .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm; pyrrole ring protons at δ ~6.5–7.0 ppm) .
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm bond lengths/angles, particularly for the dioxopyrrolidinyl and fluorophenyl moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., expected [M+H]+^+ calculated for C21_{21}H23_{23}FN3_3O4_4: 400.1622).

Advanced: How do substituent variations on the pyrrole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent Effects : Fluorine at the 4-position of the phenyl group enhances metabolic stability and lipophilicity, while the dioxopyrrolidinyl linker improves solubility. Replacements (e.g., chloro or methoxy groups) may alter target binding affinity .
  • Methodology :
    • Synthesize analogs with systematic substituent changes (e.g., para- vs. meta-fluorophenyl).
    • Evaluate bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with computational docking studies to identify critical binding interactions .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations and polar surface area (PSA) analysis.
  • Density Functional Theory (DFT) : Optimize geometry to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate absorption, CYP450 interactions, and toxicity. For example, the dioxopyrrolidinyl group may reduce hepatic clearance due to steric hindrance .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration) or impurity profiles.
  • Methodology :
    • Reproduce experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4).
    • Validate compound purity via HPLC (>95%) and characterize by 1^1H NMR.
    • Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: What are the recommended storage conditions and stability profiles for this compound?

  • Storage : Protect from light at −20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the dioxopyrrolidinyl group.
  • Stability Testing : Monitor degradation via LC-MS over 6 months; hydrolytic cleavage of the ethoxyethyl linker is a known degradation pathway .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

  • Process Optimization :
    • Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
    • Replace traditional solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability.
    • Implement in-line FTIR to monitor intermediate formation in real time .

Advanced: What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners.
  • Cryo-EM/X-ray Co-crystallization : Resolve target-bound structures to map interaction sites (e.g., ATP-binding pockets).
  • Kinome-wide Profiling : Use platforms like KinomeScan to identify off-target effects .

Basic: What safety precautions are necessary when handling this compound?

  • Hazard Mitigation : Use PPE (nitrile gloves, goggles) due to potential irritancy of the dioxopyrrolidinyl group.
  • Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal .

Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) aid in metabolic studies?

  • 19^{19}F NMR : Track metabolic pathways in vivo by monitoring fluorine-containing metabolites.
  • Stable Isotope Labeling (SIL) : Synthesize 13^{13}C-labeled analogs for precise quantification in mass spectrometry-based metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.